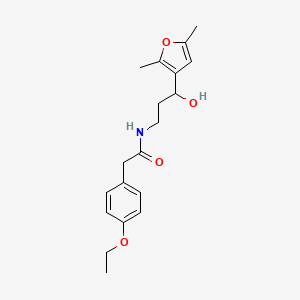

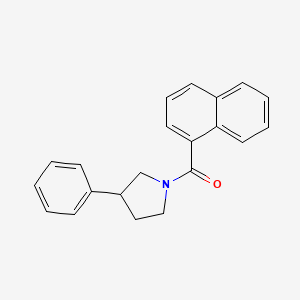

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C21H19NO. It is a unique chemical that is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound has been characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .

Molecular Structure Analysis

The computed geometrical parameters are compared with experimental data. The experimental FT-IR and FT-Raman spectra of the molecule are obtained in the regions 4000−400 and 4000−50 cm−1 respectively . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The theoretical NMR (1H and13C) analysis is conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .

科学的研究の応用

- Role of Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone : This compound can serve as a building block for photochromic systems. Its excellent photochromic response, good colorability, and rapid color fading rate make it promising for such applications .

- Mechanism : Upon UV light irradiation, the closed form of naphthopyran (NOP) undergoes cleavage of the C(sp3)–O bond, resulting in transoid-cis (TC) and transoid-trans (TT) forms. Incorporating specific substituents can enhance stability and switching properties .

- Novel Fungicide : Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone derivatives may exhibit fungicidal properties. For instance, N-(naphthalen-1-yl)phenazine-1-carboxamide (NNPCN) has been investigated for inhibiting Rhizoctonia solani, a plant pathogenic fungus .

- Synthesis and Characterization : Researchers have synthesized 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP) and characterized it using techniques like FT-IR, FT-Raman, NMR, and UV spectroscopy. Such studies provide insights into its electronic structure and properties .

- Functional Groups : Incorporating naphthopyran as a photochromic group allows for fluorescent switching. Researchers have explored different N-substituted imide groups at the naphthopyran moiety, affecting its photochromic behavior .

Photochromic Materials

Fungicidal Activity

Quantum Chemical Studies

Fluorescent Switching

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various metabolic pathways, such as steroid biosynthesis and abc transporters .

Result of Action

Similar compounds have been found to cause various changes at the cellular level, such as alterations in gene expression .

特性

IUPAC Name |

naphthalen-1-yl-(3-phenylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c23-21(20-12-6-10-17-9-4-5-11-19(17)20)22-14-13-18(15-22)16-7-2-1-3-8-16/h1-12,18H,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKOHNRJFBMMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-1-yl(3-phenylpyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2398534.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)

![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)